4-Bromo-3-hydroxy-6-nitroindazole
Description
General Overview of Indazole Chemistry and Derivatives in Academic Research
Indazole, a bicyclic aromatic compound composed of a benzene (B151609) ring fused to a pyrazole (B372694) ring, exists in two principal tautomeric forms: 1H-indazole and 2H-indazole. nih.govchemicalbook.com The 1H-tautomer is generally more stable. nih.govchemicalbook.com The indazole core is a key structural motif in a wide array of synthetic compounds with diverse biological activities. nih.govpugetsound.edu
Historical Development and Significance of Indazole Heterocycles
The history of indazole chemistry dates back to the late 19th century, with Emil Fischer first describing the indazole ring system as a pyrazole ring fused to a benzene ring. pnrjournal.comresearchgate.net Since its discovery, the synthesis of indazole derivatives has been an area of continuous investigation, driven by their pharmacological importance. pnrjournal.comresearchgate.net Numerous synthetic methodologies have been developed over the decades, reflecting the enduring interest in this heterocyclic system. These methods often involve the construction of the pyrazole ring onto a pre-existing benzene derivative. researchgate.net
Prevalence of Indazole Core in Synthetic and Natural Products Research
While the indazole nucleus is rare in naturally occurring compounds, with only a few alkaloids like nigellicine, nigeglanine, and nigellidine (B12853491) being identified, its presence in synthetic molecules is extensive. pnrjournal.comwikipedia.org The versatility of the indazole scaffold allows for functionalization at various positions, leading to a vast library of derivatives with a wide spectrum of biological activities. nih.govresearchgate.net This has made the indazole core a privileged structure in medicinal chemistry and drug discovery. nih.govpnrjournal.com
Importance of Nitrogen-Containing Heterocycles in Chemical Sciences
Nitrogen-containing heterocycles are fundamental building blocks in organic chemistry and are of immense importance to life sciences. numberanalytics.comwisdomlib.orgrsc.org They are integral components of numerous natural products, including vitamins, hormones, and antibiotics. rsc.orgnih.gov In fact, over 85% of all biologically active compounds feature a heterocyclic scaffold, with nitrogen-containing heterocycles being particularly prominent. nih.gov An analysis of the FDA database revealed that approximately 60% of unique small-molecule drugs contain a nitrogen-based heterocycle. rsc.orgnih.gov Their prevalence is attributed to their metabolic stability and the ability of nitrogen atoms to form hydrogen bonds, which is crucial for interactions with biological targets like DNA. rsc.orgnih.gov
Structural Features of 4-Bromo-3-hydroxy-6-nitroindazole
The chemical compound this compound possesses a unique arrangement of substituents on the indazole core, which dictates its specific chemical properties and potential reactivity.
Unique Substitution Pattern (Bromine at C4, Hydroxyl at C3, Nitro at C6)
The structure of this compound is characterized by the presence of a bromine atom at the 4th position, a hydroxyl group at the 3rd position, and a nitro group at the 6th position of the indazole ring. This specific substitution pattern distinguishes it from other indazole derivatives and is key to its chemical behavior.
Electronic and Steric Properties Conferred by Substituents
The substituents on the indazole ring significantly influence its electronic and steric properties. The nitro group at the C6 position is a strong electron-withdrawing group, which can decrease the electron density of the aromatic system. acs.org Conversely, the hydroxyl group at the C3 position is an electron-donating group. The bromine atom at the C4 position is also an electron-withdrawing group, albeit weaker than the nitro group, and it also introduces steric bulk. These electronic effects can influence the regioselectivity of further reactions. For instance, electron-withdrawing groups on the indazole ring can affect the outcome of N-alkylation reactions. acs.org The interplay of these electronic and steric factors creates a unique chemical environment within the molecule, influencing its reactivity and potential interactions.
Below is a table summarizing the key properties of this compound:
| Property | Value |
| CAS Number | 885518-63-8 |
| Molecular Formula | C₇H₄BrN₃O₃ |
| Molecular Weight | 258.031 g/mol |
| PSA (Polar Surface Area) | 94.47 Ų |
| LogP | 3.63 |
| Density | 2.1±0.1 g/cm³ |
| Boiling Point | 506.4±45.0 °C at 760 mmHg |
| Flash Point | 260.0±28.7 °C |
| Vapor Pressure | 0.0±1.4 mmHg at 25°C (Predicted) |
| Refractive Index | 1.816 |
| Data sourced from guidechem.com |
Tautomeric Considerations of the 3-Hydroxyindazole Moiety
A critical feature of the 3-hydroxyindazole moiety is its existence in a tautomeric equilibrium with its keto form, 3-indazolone (or indazolin-3-one). Tautomers are structural isomers of chemical compounds that readily interconvert. In the case of this compound, it co-exists with its tautomer, 4-Bromo-6-nitro-1,2-dihydro-3H-indazol-3-one. bldpharm.combldpharm.com
This keto-enol tautomerism is a well-documented phenomenon in heterocyclic chemistry and is significant because the two forms can exhibit different chemical reactivity, physical properties, and biological interactions. nih.govnih.gov The equilibrium between the hydroxy (enol) and the indazolinone (keto) forms can be influenced by factors such as the solvent, pH, and the electronic nature of other substituents on the ring. The presence of the electron-withdrawing nitro group and the halogenated bromo group on the benzene portion of the indazole ring in this compound would be expected to influence this equilibrium, although specific studies on this molecule are not publicly available. The ability to exist in these two forms is a key chemical characteristic of the molecule's architecture.
Rationale for Advanced Investigation of this compound Architecture
The rationale for the advanced investigation of the this compound architecture is built upon the established biological significance of similarly substituted indazole derivatives. nih.govresearchgate.netnih.gov While specific research on this exact molecule is limited, the combination of its structural motifs provides a strong impetus for its synthesis and evaluation.
The Nitro Group: Nitro-substituted heterocycles are a cornerstone of chemotherapy for parasitic infections, such as Chagas disease, which is caused by Trypanosoma cruzi. nih.gov The efficacy of nitroaromatic compounds in this context is often linked to their ability to undergo bioreduction within the parasite, leading to the generation of reactive nitro anion radicals and subsequent oxidative stress. nih.gov Numerous studies on 5-nitroindazole (B105863) derivatives have demonstrated significant trypanocidal activity, making the 6-nitro substitution in the target molecule a feature of high interest for antiparasitic drug discovery. researchgate.netnih.gov
The Bromo Substituent: Halogenation is a common strategy in medicinal chemistry to modulate a molecule's pharmacokinetic and pharmacodynamic properties. Bromine, in particular, can enhance binding affinity to biological targets and improve membrane permeability. The presence of a bromine atom on the indazole ring has been explored in various contexts, including inhibitors of neuronal nitric oxide synthase and as key intermediates for creating more complex molecules through cross-coupling reactions. nih.gov
The Indazole Scaffold: As previously mentioned, the indazole core is a privileged structure. Derivatives have been investigated as inhibitors for a range of enzymes critical in cancer progression, such as indoleamine 2,3-dioxygenase 1 (IDO1) and poly(ADP-ribose)polymerase-1 (PARP-1). nih.govnih.gov
Therefore, the unique architecture of this compound, which combines the biologically active nitroindazole core with a bromine atom, presents a compelling case for its synthesis and detailed study. Research into this molecule could lead to the discovery of new therapeutic agents, leveraging the synergistic or novel effects arising from this specific combination of functional groups.
Structure
3D Structure
Properties
IUPAC Name |
4-bromo-6-nitro-1,2-dihydroindazol-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrN3O3/c8-4-1-3(11(13)14)2-5-6(4)7(12)10-9-5/h1-2H,(H2,9,10,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBQWNNRQTGLYOV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C1NNC2=O)Br)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.03 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Elucidation of Chemical Reactivity and Advanced Transformations of 4 Bromo 3 Hydroxy 6 Nitroindazole
Reactivity of the Indazole Heterocyclic Ring System
The indazole ring, a fusion of benzene (B151609) and pyrazole (B372694), is an aromatic heterocycle whose reactivity is influenced by the two nitrogen atoms and any substituents present. nih.gov
Electrophilic Aromatic Substitution Patterns on the Indazole Core
Electrophilic aromatic substitution (SEAr) is a fundamental reaction for aromatic compounds. wikipedia.org The outcome of such reactions on a substituted indazole is determined by the electronic properties of the existing groups. lumenlearning.comlibretexts.org In 4-bromo-3-hydroxy-6-nitroindazole, the directing effects are as follows:
Hydroxy Group (-OH) at C3: This is a strongly activating group and directs incoming electrophiles to the ortho and para positions. Due to its position on the pyrazole part of the ring, its main influence is on the heterocyclic portion.
Nitro Group (-NO₂) at C6: This is a powerful electron-withdrawing group, which deactivates the benzene ring towards electrophilic attack. ck12.org It strongly directs incoming electrophiles to the meta position relative to itself, which would be the C5 and C7 positions.
Bromo Group (-Br) at C4: Halogens are deactivating yet ortho, para-directing.
The combined influence of these substituents makes predicting the exact site of electrophilic attack complex. The powerful deactivating nature of the nitro group significantly reduces the reactivity of the carbocyclic (benzene) part of the ring towards electrophiles. Therefore, substitution is more likely to be governed by the groups on the benzene ring. Given the strong deactivating effect of the nitro group, any electrophilic substitution would be challenging. However, if forced, the C7 position is a likely candidate for substitution, being meta to the C6-nitro group and ortho to the C4-bromo group. Research on 4-substituted 1H-indazoles has shown that bromination can occur selectively at the C7 position. rsc.orgrsc.org
Nucleophilic Aromatic Substitution on the Bromo-Indazole Core
Nucleophilic aromatic substitution (SNAr) is a key reaction for aryl halides bearing strong electron-withdrawing groups. wikipedia.orglibretexts.orgmasterorganicchemistry.com The this compound structure is well-suited for this reaction. The potent electron-withdrawing nitro group at the C6 position significantly lowers the electron density of the aromatic ring, making it susceptible to attack by nucleophiles. nih.gov
This activation is most effective when the electron-withdrawing group is positioned ortho or para to the leaving group (the bromide). libretexts.orgmasterorganicchemistry.com In this molecule, the C6-nitro group is para to the C4-bromo substituent, providing strong activation for nucleophilic attack at the C4 position. The reaction proceeds through a two-step addition-elimination mechanism, involving a resonance-stabilized anionic intermediate known as a Meisenheimer complex. wikipedia.orglibretexts.orgyoutube.com The stability of this intermediate is the key to the reaction's feasibility, and the nitro group plays a crucial role in delocalizing the negative charge. libretexts.org
Tautomerism and Isomerism in Indazoles and Their Impact on Reactivity
Indazoles inherently exist in two primary tautomeric forms: 1H-indazole and 2H-indazole, which can interconvert. nih.govresearchgate.net The 1H-tautomer is generally the more thermodynamically stable form. researchgate.net The presence of a 3-hydroxy group introduces further tautomeric possibilities, specifically keto-enol tautomerism, leading to an indazolinone form. rsc.orgresearchgate.netorganic-chemistry.org
These tautomeric equilibria are critical as they can significantly influence the molecule's physical properties and chemical reactivity. nih.govtandfonline.com For instance, the different tautomers can exhibit varied reactivity in N-alkylation reactions, often leading to mixtures of N1 and N2 substituted products. researchgate.net The specific tautomer present under reaction conditions can affect the molecule's electronic profile and steric environment, thereby influencing reaction outcomes in processes like electrophilic substitution or metal-catalyzed coupling. Studies have shown that the dominant tautomer can depend on factors like solvent and the electronic nature of other substituents on the ring. nih.govnih.gov
| Tautomer Name | Structural Features | Potential Reactivity Implications |
|---|---|---|
| 4-Bromo-3-hydroxy-6-nitro-1H-indazole | Benzenoid form, proton on N1. Generally the most stable indazole tautomer. researchgate.net | Standard reactivity for substituted 1H-indazoles. |
| 4-Bromo-3-hydroxy-6-nitro-2H-indazole | Quinonoid form, proton on N2. Generally less stable than the 1H-form. researchgate.net | Altered electronic distribution may affect substitution patterns and coupling reactions. nih.gov |
| 4-Bromo-6-nitro-1,2-dihydro-3H-indazol-3-one | Indazolone (keto) form. Dominant form in some 3-hydroxyindazole systems. rsc.org | Reactivity resembles that of an amide or lactam; different nucleophilic/electrophilic sites. |
Transformations Involving the 4-Bromo Substituent
The bromine atom at the C4 position is a versatile functional handle, enabling a wide range of synthetic transformations, particularly metal-catalyzed cross-coupling and nucleophilic displacement reactions.
Metal-Catalyzed Cross-Coupling Reactions (e.g., C-C, C-N, C-O, C-S bond formation)
The carbon-bromine bond on the indazole ring is an ideal site for palladium-catalyzed cross-coupling reactions, which are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. researchgate.netresearchgate.net
Suzuki-Miyaura Coupling (C-C bond formation): This reaction couples the bromo-indazole with an organoboron reagent (like a boronic acid or ester) to form a new C-C bond. wikipedia.orgorganic-chemistry.org It is widely used to introduce aryl or vinyl substituents. rsc.orgnih.gov The reaction typically requires a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂) and a base. nih.govrsc.org
Sonogashira Coupling (C-C bond formation): This reaction introduces an alkynyl group by coupling the bromo-indazole with a terminal alkyne. wikipedia.orgmdpi.com It generally employs a palladium catalyst and a copper(I) co-catalyst in the presence of a base. organic-chemistry.org This method has been successfully applied to various bromoindazoles. researchgate.netthieme-connect.deresearchgate.net
Buchwald-Hartwig Amination (C-N bond formation): This is a premier method for forming aryl-amine bonds. wikipedia.orglibretexts.org It allows for the coupling of the bromo-indazole with a wide variety of primary or secondary amines using a palladium catalyst and a specialized phosphine (B1218219) ligand. nih.govnih.govorganic-chemistry.org This reaction would replace the C4-bromo group with a new nitrogen-based substituent.
C-O and C-S Bond Formation: Analogous to the Buchwald-Hartwig amination, palladium-catalyzed methods also exist for coupling aryl halides with alcohols (to form ethers) and thiols (to form thioethers), further expanding the synthetic utility of the 4-bromo substituent. organic-chemistry.org
| Reaction Name | Bond Formed | Coupling Partner | Typical Catalyst System |
|---|---|---|---|
| Suzuki-Miyaura | C-C | Aryl/Vinyl Boronic Acid | Pd(PPh₃)₄ or Pd(dppf)Cl₂, Base (e.g., K₂CO₃) nih.gov |
| Sonogashira | C-C (alkynyl) | Terminal Alkyne | PdCl₂(PPh₃)₂, CuI, Amine Base wikipedia.orgthieme-connect.de |
| Buchwald-Hartwig | C-N | Primary/Secondary Amine | Pd₂(dba)₃, Phosphine Ligand (e.g., XPhos), Base (e.g., NaOtBu) nih.gov |
| Buchwald-Hartwig Type | C-O | Alcohol/Phenol | Pd Catalyst, Ligand, Base |
| Buchwald-Hartwig Type | C-S | Thiol | Pd Catalyst, Ligand, Base |
Nucleophilic Displacement Reactions
As detailed in section 3.1.2, the C4-bromo substituent is highly activated towards direct displacement by nucleophiles via the SNAr mechanism. libretexts.org This activation is primarily due to the strong electron-withdrawing nitro group in the para-position (C6). libretexts.org A wide array of nucleophiles can be employed to displace the bromide, allowing for the introduction of diverse functionalities at the C4 position. The reaction generally proceeds under basic conditions, often in polar aprotic solvents like DMF or DMSO, although other solvents can also be effective. acsgcipr.org
Common nucleophiles for this transformation include:
Alkoxides (RO⁻) to form ethers.
Amines (RNH₂ or R₂NH) to form amino-indazoles.
Thiolates (RS⁻) to form thioethers.
Cyanide (CN⁻) to introduce a nitrile group.
The efficiency of the displacement is contingent on the nucleophilicity of the attacking species and the stability of the intermediate Meisenheimer complex. nih.govyoutube.com
Reactivity of the 3-Hydroxy Group
The 3-hydroxy group is a key site for molecular modification, offering opportunities for O-alkylation, O-acylation, and engaging in significant non-covalent interactions.
The nucleophilic character of the 3-hydroxy group allows for its conversion into ethers and esters through O-alkylation and O-acylation, respectively. These reactions are fundamental for introducing a wide range of functional groups, thereby modulating the compound's physicochemical properties.
The regioselectivity of alkylation on the indazole ring system can be influenced by the choice of base and solvent. nih.govbeilstein-journals.org While direct experimental data for this compound is not extensively documented, general principles for the O-alkylation of hydroxyindazoles can be applied. Typically, the use of a strong base such as sodium hydride (NaH) in an aprotic solvent like tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF) facilitates the deprotonation of the hydroxyl group, forming a more nucleophilic alkoxide intermediate. This intermediate can then react with an alkyl halide to yield the corresponding O-alkylated product. beilstein-journals.org The choice of the alkylating agent is crucial and can range from simple alkyl halides to more complex functionalized molecules, allowing for the introduction of diverse side chains. nih.gov
Similarly, O-acylation can be achieved by reacting the 3-hydroxyindazole with acylating agents like acyl chlorides or anhydrides. These reactions are often carried out in the presence of a base, such as pyridine (B92270) or triethylamine, to neutralize the acidic byproduct. nih.gov Acidic conditions can also be employed for chemoselective O-acylation of hydroxy-containing compounds. nih.gov The resulting esters can serve as prodrugs or as handles for further functionalization.
Table 1: General Conditions for O-Alkylation and O-Acylation of Hydroxyindazoles
| Reaction | Reagents | Base | Solvent | Typical Product |
| O-Alkylation | Alkyl Halide (R-X) | NaH, K₂CO₃, Cs₂CO₃ | THF, DMF, Acetone | 3-Alkoxyindazole |
| O-Acylation | Acyl Chloride (R-COCl) or Anhydride ((RCO)₂O) | Pyridine, Triethylamine | Dichloromethane, THF | 3-Acyloxyindazole |
The 3-hydroxy group, in conjunction with the nitro group and the indazole nitrogen atoms, can participate in a complex network of intra- and intermolecular hydrogen bonds. These interactions play a significant role in the molecule's solid-state structure and its behavior in solution. The proton of the hydroxyl group can act as a hydrogen bond donor, while the oxygen atom can act as an acceptor.
The presence of the electron-withdrawing nitro group at the 6-position is expected to increase the acidity of the 3-hydroxy proton, making it a better hydrogen bond donor. Studies on related nitro-substituted heterocyclic compounds have shown that the nitro group's oxygen atoms are effective hydrogen bond acceptors. chemicalbook.com This can lead to the formation of specific intermolecular hydrogen bonding motifs, influencing crystal packing and solubility.
Proton exchange dynamics, particularly the tautomerism between the 1H- and 2H-indazole forms, are an inherent feature of the indazole ring system. The position of the substituents can influence the equilibrium between these tautomers. The hydrogen on the 3-hydroxy group can also exhibit exchange with solvent protons, a process that can be studied using techniques like NMR spectroscopy.
Reactions of the 6-Nitro Group
The 6-nitro group is a versatile functional handle that can be transformed into other nitrogen-containing functionalities, significantly impacting the molecule's electronic properties and potential for further derivatization.
The selective reduction of the nitro group is a common and powerful transformation in organic synthesis. A variety of reducing agents can be employed to convert the 6-nitro group into a 6-amino group. Catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C) or Raney nickel under a hydrogen atmosphere is a widely used method. Other reagents like tin(II) chloride (SnCl₂) in hydrochloric acid or iron powder in acidic media are also effective for this transformation. The resulting 6-amino-4-bromo-3-hydroxyindazole is a valuable intermediate for the synthesis of a diverse range of derivatives through reactions such as diazotization, acylation, and sulfonylation.
Further reduction of the nitro group can lead to the formation of a hydrazine (B178648) derivative. For instance, reaction with hydrazine hydrate (B1144303) in the presence of a catalyst can yield 6-hydrazinyl-4-bromo-3-hydroxyindazole. The synthesis of the related 6-Bromo-4-hydrazinyl-1H-indazole has been reported, highlighting the accessibility of such derivatives. nih.gov These hydrazine compounds are precursors for the synthesis of various heterocyclic systems.
Table 2: Reagents for Selective Reduction of Nitroarenes
| Product | Common Reducing Agents |
| Amine (-NH₂) ** | H₂, Pd/C; SnCl₂, HCl; Fe, HCl/AcOH |
| Hydrazine (-NHNH₂) ** | Hydrazine hydrate, Catalyst |
The nitro group is a strong electron-withdrawing group, and its presence at the 6-position significantly influences the electron density distribution within the indazole ring system. This electronic effect has profound implications for the reactivity of the entire molecule.
The electron-withdrawing nature of the nitro group deactivates the benzene ring towards electrophilic aromatic substitution reactions. Conversely, it activates the ring towards nucleophilic aromatic substitution, although the bromo substituent at the 4-position would be the more likely leaving group in such a reaction.
Furthermore, the nitro group's influence extends to the reactivity of the pyrazole part of the indazole ring. It can affect the acidity of the N-H proton and the nucleophilicity of the nitrogen atoms, thereby influencing the outcome of N-alkylation and other reactions at the nitrogen centers. nih.gov Computational studies on nitro-substituted imidazoles have shown that the nitro group leads to a significant polarization of the molecule and creates a large electronegative region around it.
Advanced Derivatization for Enhanced Functionality
The functional groups present in this compound serve as starting points for advanced derivatization to create novel molecules with enhanced or specific functionalities. The indazole scaffold is recognized as a privileged structure in medicinal chemistry, and its derivatives have shown a wide range of biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties. rsc.orgnih.gov
Building upon the reactions of the hydroxyl and nitro groups, further modifications can be introduced. For example, the 6-amino derivative can be used in coupling reactions, such as the Suzuki or Buchwald-Hartwig reactions, to introduce new carbon-carbon or carbon-nitrogen bonds. The bromo substituent at the 4-position is also a prime site for such cross-coupling reactions, allowing for the introduction of aryl, heteroaryl, or alkyl groups. rasayanjournal.co.in
The synthesis of hybrid molecules, where the indazole core is linked to other bioactive pharmacophores, is a common strategy in drug discovery. nih.gov For instance, the 3-hydroxy or the 6-amino group could be used as a linker to attach other heterocyclic rings, peptides, or other functional moieties to create multifunctional compounds with potentially synergistic activities. The diverse reactivity of the functional groups on this compound makes it a valuable building block for the construction of complex and functionally rich molecular architectures. researchgate.netresearchgate.net
Multi-component Reactions Incorporating the Indazole Scaffold
Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single operation to form a product that incorporates substantial portions of all the reactants. The indazole nucleus is a valuable scaffold in medicinal chemistry, and its incorporation into MCRs allows for the rapid generation of diverse molecular libraries for drug discovery. nih.gov
Although no specific MCRs involving this compound have been reported, its structure suggests potential participation in several well-known MCRs. For instance, the Ugi and Passerini reactions are cornerstone isocyanide-based MCRs that could theoretically accommodate an indazole derivative. wikipedia.orgwikipedia.org
The Ugi four-component reaction (U-4CR) typically involves an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce a bis-amide. wikipedia.org The tautomeric nature of the indazole ring allows for the existence of an amino group, which could potentially serve as the amine component in an Ugi reaction. A plausible Ugi/Ullmann cascade reaction has been developed to construct complex fused indazolo-quinoxalinone derivatives, demonstrating the utility of the indazole scaffold in such transformations. nih.gov
The Passerini three-component reaction involves the reaction of a carboxylic acid, a carbonyl compound, and an isocyanide to yield an α-acyloxy carboxamide. organic-chemistry.org The hydroxyl group at the 3-position of this compound could potentially act as the carboxylic acid surrogate under certain conditions, or the molecule could be modified to introduce a carboxylic acid function, enabling its participation in Passerini-type reactions.
The following table provides examples of indazole derivatives that have been synthesized using various reaction types, illustrating the general reactivity of the indazole core.
| Indazole Derivative | Reaction Type | Reactants | Reference |
| Fused Indazolo-Quinoxaline Derivatives | Ugi four-component reaction followed by intramolecular Ullmann reaction | Not specified | nih.gov |
| Tetrazolyl Indazoles | Ugi–Cadogan cascade | ortho-Nitrobenzaldehyde, trimethylsilyl (B98337) azide (B81097), butyl amine, cyclohexyl isocyanide | |
| N-Methylated Indazoles | Condensation/Cyclization in a flow reactor | Benzaldehyde (B42025), methylhydrazine | acs.org |
| 3-Alkyl/aryl-1H-indazoles | 1,3-Dipolar cycloaddition | α-Substituted α-diazomethylphosphonates, arynes | organic-chemistry.org |
| 3-Aminoindazoles | Palladium-catalyzed arylation followed by deprotection/cyclization | 2-Bromobenzonitriles, benzophenone (B1666685) hydrazone | organic-chemistry.org |
This table presents data for various indazole derivatives to illustrate the reactivity of the indazole scaffold, as specific data for this compound in these reactions is not available.
Incorporation into Polymeric or Supramolecular Structures
The functional groups present on this compound make it an interesting candidate for incorporation into larger polymeric or supramolecular assemblies.
Polymeric Structures:
The hydroxyl group at the 3-position provides a reactive site for polymerization. Through reactions such as esterification or etherification, this compound could be incorporated as a monomeric unit into polyester (B1180765) or polyether chains. The resulting polymers would possess the rigid and aromatic indazole core, potentially leading to materials with interesting thermal and mechanical properties. The bromo and nitro substituents would further modify the polymer's properties, for instance, by increasing its refractive index or providing sites for further post-polymerization modification. While the synthesis of polymers containing the specific this compound unit has not been reported, the general principles of polymer chemistry suggest this possibility.
Supramolecular Structures:
Supramolecular chemistry involves the assembly of molecules through non-covalent interactions. This compound possesses several functionalities that can participate in the formation of well-ordered supramolecular structures:
Hydrogen Bonding: The N-H of the indazole ring and the O-H of the hydroxyl group are excellent hydrogen bond donors, while the nitrogen atoms of the pyrazole ring and the oxygen atoms of the nitro group are hydrogen bond acceptors. These interactions can lead to the formation of one-dimensional chains, two-dimensional sheets, or more complex three-dimensional networks.
π-π Stacking: The aromatic indazole ring system can engage in π-π stacking interactions with other aromatic systems, contributing to the stability of the supramolecular assembly. The electron-withdrawing nitro group can influence the electronic nature of the aromatic system, potentially leading to favorable quadrupole interactions with other aromatic rings.
Halogen Bonding: The bromine atom at the 4-position can act as a halogen bond donor, interacting with Lewis basic sites on adjacent molecules. This type of interaction is increasingly being recognized as a powerful tool for crystal engineering and the design of supramolecular architectures.
The combination of these non-covalent interactions could lead to the formation of complex and functional supramolecular materials. While specific studies on the supramolecular assembly of this compound are lacking, the principles of supramolecular chemistry strongly suggest its potential in this area.
Advanced Spectroscopic and Crystallographic Elucidation Methodologies for 4 Bromo 3 Hydroxy 6 Nitroindazole
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy Methodologies
High-resolution NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For a compound with the complexity of 4-Bromo-3-hydroxy-6-nitroindazole, a suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments would be required to assign all proton (¹H) and carbon (¹³C) signals unambiguously.
2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Structural Assignment
Two-dimensional NMR techniques are fundamental for establishing the intricate bonding network and spatial relationships within a molecule.
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) coupling correlations, allowing for the identification of adjacent protons. For this compound, COSY would be crucial in assigning the protons on the indazole ring system.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C). This technique is essential for assigning the carbon signals based on the previously identified proton resonances.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings between protons and carbons (typically 2-3 bonds). This is particularly powerful for identifying quaternary carbons and for piecing together different fragments of the molecule, such as the connectivity between the substituents and the indazole core.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, irrespective of their bonding. This is critical for determining the regiochemistry and stereochemistry of the molecule, for instance, the spatial relationship between the bromo, hydroxy, and nitro groups on the indazole ring.
A hypothetical data table for the ¹H and ¹³C NMR chemical shifts of this compound, based on analysis of related structures, is presented below. The actual experimental values would be necessary to confirm these assignments.
| Atom No. | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Key HMBC Correlations (¹H → ¹³C) | Key NOESY Correlations (¹H ↔ ¹H) |
| H-5 | 8.0 - 8.5 | C-5 | C-4, C-6, C-7, C-3a | H-7 |
| H-7 | 7.5 - 8.0 | C-7 | C-5, C-6, C-7a, C-4 | H-5 |
| N-H | 10.0 - 12.0 | - | C-3, C-3a, C-7a | OH |
| O-H | 9.0 - 11.0 | - | C-3, C-4 | N-H |
Solid-State NMR Spectroscopy for Polymorph and Tautomer Characterization
Solid-state NMR (ssNMR) would be invaluable for characterizing this compound in its solid form. This technique can differentiate between different crystalline forms (polymorphs) and can provide insight into the tautomeric state of the molecule in the solid phase, which may differ from its form in solution.
Dynamic NMR for Tautomeric and Conformational Studies
The potential for tautomerism in the 3-hydroxyindazole moiety makes dynamic NMR a relevant technique. By acquiring NMR spectra at various temperatures, it would be possible to study the kinetics and thermodynamics of any tautomeric exchange processes or conformational changes occurring in solution.
Advanced Mass Spectrometry (MS) Techniques
Mass spectrometry provides crucial information about the molecular weight and elemental composition of a compound, as well as its fragmentation patterns, which can further aid in structural elucidation.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Analysis
HRMS would be used to determine the exact mass of this compound with high precision. This allows for the unambiguous determination of its elemental formula (C₇H₄BrN₃O₃). guidechem.com The high-resolution capability also enables the accurate mass measurement of fragment ions, aiding in the elucidation of fragmentation pathways.
Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation
Tandem mass spectrometry (MS/MS) involves the selection of a specific parent ion, its fragmentation, and the analysis of the resulting daughter ions. This technique would be instrumental in piecing together the structure of this compound by systematically breaking it down and analyzing the fragments. The fragmentation pattern would be expected to show characteristic losses of the nitro group (NO₂), the bromo atom (Br), and potentially the hydroxyl group (OH) or carbon monoxide (CO) from the indazolone core.
A hypothetical table of expected HRMS data and major fragmentation pathways is provided below.
| Ion | Calculated m/z | Observed m/z | Fragmentation Pathway |
| [M+H]⁺ | 257.9512 | - | Parent ion |
| [M-NO₂]⁺ | 211.9563 | - | Loss of nitro group |
| [M-Br]⁺ | 178.0355 | - | Loss of bromine atom |
| [M-CO]⁺ | 229.9563 | - | Loss of carbon monoxide |
X-ray Crystallography and Single-Crystal Diffraction Methodologiespreprints.org
X-ray crystallography is a powerful analytical technique that provides precise information about the arrangement of atoms within a crystal. For this compound, this method is crucial for confirming its molecular structure and understanding its solid-state packing. mdpi.com
Crystal Growth Techniques for Substituted Indazolesmuohio.edu
Obtaining high-quality single crystals is a prerequisite for successful X-ray diffraction analysis. For substituted indazoles, including this compound, several crystal growth techniques can be employed:
Slow Evaporation: This is one of the most common and straightforward methods. muohio.edu A saturated solution of the compound is prepared in a suitable solvent, and the solvent is allowed to evaporate slowly over time. The choice of solvent is critical and can influence crystal quality. muohio.edu For similar organic molecules, solvents like ethanol (B145695), methanol, acetone, and ethyl acetate (B1210297) are often effective. tsijournals.com The rate of evaporation can be controlled by adjusting the temperature and the surface area of the container. muohio.edu
Vapor Diffusion: This technique is particularly useful when only small amounts of the compound are available. muohio.edu A solution of the compound is placed in a small, open container, which is then placed inside a larger, sealed vessel containing a more volatile solvent in which the compound is less soluble. The vapor of the second solvent slowly diffuses into the first, reducing the solubility of the compound and promoting gradual crystallization. muohio.edu
Slow Cooling: A saturated solution of the compound is prepared at an elevated temperature and then slowly cooled. acadpubl.eu As the temperature decreases, the solubility of the compound drops, leading to the formation of crystals. The rate of cooling is a key parameter that needs to be carefully controlled to obtain well-defined single crystals. alineason.com
Solvent Layering: This method involves carefully layering a solvent in which the compound is soluble over a less dense, miscible solvent in which the compound is insoluble. muohio.edu Crystals form at the interface between the two solvents. muohio.edu
The selection of the appropriate technique and solvent system is often empirical and may require experimentation to find the optimal conditions for growing crystals suitable for X-ray diffraction.
Refinement Strategies and Interpretation of Crystal Packingcrystallography.frnih.gov
Once diffraction data is collected from a single crystal, the raw data must be processed and refined to yield a final crystal structure. This process involves several steps:
Structure Solution: The initial phases of the diffraction pattern are determined, often using direct methods or Patterson methods, to generate an initial electron density map.
Structure Refinement: The initial model is refined by adjusting atomic coordinates, and thermal parameters to improve the agreement between the observed diffraction data and the calculated data from the model. This is typically done using least-squares methods. crystallography.fr For complex structures, it's important to choose the right refinement strategy to avoid issues like parameter correlation. crystallography.fr
Validation: The final refined structure is validated using various crystallographic metrics to ensure its quality and accuracy.
Analysis of Intermolecular Interactions (e.g., Halogen Bonding, Hydrogen Bonding, π-Stacking)researchgate.netnih.govnih.govrsc.org
The crystal packing of this compound is stabilized by a network of intermolecular interactions, which can be elucidated from the crystal structure.
Hydrogen Bonding: The presence of the hydroxyl (-OH) and the indazole N-H groups makes hydrogen bonding a dominant intermolecular force. researchgate.netkhanacademy.org These groups can act as hydrogen bond donors, while the oxygen atoms of the nitro group and the hydroxyl group, as well as the nitrogen atoms of the indazole ring, can act as hydrogen bond acceptors. researchgate.net These interactions play a crucial role in forming specific and directional contacts, often leading to the formation of chains, sheets, or more complex three-dimensional networks. nih.govresearchgate.net
Halogen Bonding: The bromine atom in the molecule can participate in halogen bonding. This is a noncovalent interaction where the electrophilic region on the bromine atom (the σ-hole) interacts with a nucleophilic region on an adjacent molecule, such as a nitro group or a nitrogen atom. researchgate.net The strength and directionality of halogen bonds can significantly influence the crystal packing. nih.gov
The interplay of these various intermolecular forces results in a unique and stable three-dimensional architecture for this compound in the solid state.
Vibrational Spectroscopy Methodologies (Infrared and Raman)mdpi.comyoutube.com
Correlation of Vibrational Modes with Functional Group Presencersc.orgresearchgate.netrsc.org
The vibrational spectrum of this compound exhibits characteristic bands corresponding to its various functional groups. By correlating the observed frequencies with known group frequencies, the presence of these functional groups can be confirmed.
| Functional Group | Expected Vibrational Mode | Approximate Wavenumber (cm⁻¹) | Spectroscopy |
| O-H (hydroxyl) | Stretching | 3200-3600 | IR, Raman |
| N-H (indazole) | Stretching | 3100-3500 | IR, Raman |
| C-H (aromatic) | Stretching | 3000-3100 | IR, Raman |
| C=C (aromatic) | Stretching | 1400-1600 | IR, Raman |
| C-N | Stretching | 1250-1350 | IR, Raman |
| N-O (nitro) | Asymmetric Stretching | 1500-1570 | IR, Raman |
| N-O (nitro) | Symmetric Stretching | 1300-1370 | IR, Raman |
| C-Br | Stretching | 500-600 | IR, Raman |
Note: The exact positions of the vibrational bands can be influenced by the molecular environment and intermolecular interactions.
Spectroscopic Signatures of Tautomerism and Isomerism
Indazole derivatives can exist in different tautomeric and isomeric forms, and vibrational spectroscopy can be a useful tool to distinguish between them. nih.gov
Tautomerism: The 3-hydroxyindazole moiety can exist in tautomeric equilibrium with its corresponding indazolone form. The position of this equilibrium can be influenced by the solvent and the solid-state packing. The vibrational spectra of the two tautomers would be distinct. For instance, the O-H stretching vibration of the hydroxy form would be absent in the indazolone tautomer, which would instead show a characteristic C=O stretching vibration.
Isomerism: Different positional isomers of bromo-nitro-hydroxy indazole would exhibit unique vibrational spectra. The substitution pattern on the benzene (B151609) ring affects the vibrational modes of the entire molecule, leading to shifts in the frequencies and changes in the intensities of the absorption bands. These differences in the "fingerprint" region of the IR and Raman spectra can be used to differentiate between isomers. mdpi.com For example, the positions of the C-H out-of-plane bending modes in the low-frequency region are sensitive to the substitution pattern on the aromatic ring.
Computational methods, such as Density Functional Theory (DFT), are often used in conjunction with experimental vibrational spectroscopy to predict the spectra of different tautomers and isomers, aiding in the interpretation of the experimental data. nih.gov
Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Properties
UV-Vis spectroscopy is a powerful technique to probe the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower energy molecular orbitals (typically HOMO - Highest Occupied Molecular Orbital) to higher energy ones (typically LUMO - Lowest Unoccupied Molecular Orbital). The wavelength and intensity of the absorption bands are highly dependent on the molecular structure, particularly the nature and position of substituents on the aromatic core.
The UV-Vis spectrum of this compound is expected to be complex due to the presence of the indazole ring system and multiple auxochromic and chromophoric substituents. The indazole core itself exhibits absorption in the UV region. The introduction of bromo, hydroxy, and nitro groups will modulate the electronic properties and shift the absorption maxima (λmax).
Expected Absorption Characteristics:
The electronic spectrum is anticipated to be dominated by π → π* transitions within the conjugated system of the indazole ring. The presence of the nitro group, a strong electron-withdrawing group, and the hydroxy group, an electron-donating group, will likely lead to intramolecular charge transfer (ICT) bands. These ICT bands are typically sensitive to solvent polarity.
Based on data for related nitroaromatic and hydroxy-substituted heterocyclic compounds, the following absorption maxima can be predicted. It is important to note that these are estimated values and require experimental verification.
| Predicted Transition | Estimated λmax (nm) | Probable Origin |
| Band I | 220 - 250 | π → π* transition of the benzene ring |
| Band II | 270 - 300 | π → π* transition of the indazole system |
| Band III | 350 - 450 | Intramolecular Charge Transfer (ICT) |
Table 1: Predicted UV-Vis Absorption Maxima for this compound in a non-polar solvent. The exact values can be influenced by the solvent environment.
Emission Properties:
Many indazole derivatives are known to be fluorescent. The emission properties of this compound would be closely related to its absorption characteristics. Excitation at the wavelength of the ICT band would likely result in fluorescence emission at a longer wavelength (a larger Stokes shift). The quantum yield of fluorescence would be influenced by factors such as the rigidity of the molecule and the presence of the heavy bromine atom, which can promote intersystem crossing to the triplet state, potentially leading to phosphorescence or a reduction in fluorescence intensity. The nitro group is also known to often quench fluorescence.
The electronic transitions in this compound are significantly influenced by the interplay of its substituents:
Hydroxy Group (-OH): As an electron-donating group (auxochrome), the hydroxyl group at the 3-position increases the electron density of the π-system, which generally leads to a bathochromic shift (red shift) of the absorption bands to longer wavelengths.
Nitro Group (-NO₂): The nitro group at the 6-position is a strong electron-withdrawing group (chromophore). It extends the conjugation and lowers the energy of the LUMO. This effect typically causes a significant red shift in the absorption spectrum, particularly for the ICT band.
The combination of a strong electron-donating group (hydroxy) and a strong electron-withdrawing group (nitro) on the indazole scaffold is expected to significantly decrease the HOMO-LUMO energy gap, resulting in absorption at longer wavelengths, potentially extending into the visible region.
Chiroptical Spectroscopy (if applicable to chiral derivatives/conformations)
Chiroptical spectroscopy techniques, such as Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD), are exclusively used for the analysis of chiral molecules. Since this compound is an achiral molecule, it will not exhibit any CD signals in an isotropic solution. However, chiroptical properties could be observed under specific circumstances.
ECD spectroscopy measures the differential absorption of left and right circularly polarized light. For this compound to be ECD active, a chiral center would need to be introduced into the molecule, for instance, by derivatization with a chiral auxiliary. In such a hypothetical chiral derivative, the ECD spectrum would provide valuable information about the absolute configuration of the stereocenters. The sign and intensity of the Cotton effects in the ECD spectrum would be highly sensitive to the spatial arrangement of the chromophoric indazole system relative to the chiral center.
VCD spectroscopy is the vibrational (infrared) analogue of ECD. Similar to ECD, it requires the sample to be chiral.
Solid-State Chirality:
An intriguing possibility for observing chiroptical activity arises from the solid-state packing of the molecule. It has been documented that some achiral indazole derivatives can crystallize in chiral space groups, leading to supramolecular chirality. nih.govresearchgate.net In such a case, a solid-state VCD spectrum of a single crystal or a crystalline film of this compound could exhibit distinct signals. These signals would not originate from the chirality of an individual molecule but from the chiral arrangement of the molecules in the crystal lattice. The VCD spectrum would be a unique fingerprint of this supramolecular structure and could be used to probe intermolecular interactions, such as hydrogen bonding involving the hydroxy and nitro groups. Computational modeling of the solid-state VCD spectrum would be a powerful tool to correlate the observed spectral features with the specific crystalline arrangement. researchgate.net
Computational and Theoretical Studies of 4 Bromo 3 Hydroxy 6 Nitroindazole
Prediction of Spectroscopic Parameters
Vibrational Frequency Calculation and Assignment
Computational methods, particularly Density Functional Theory (DFT), are powerful tools for predicting the vibrational spectra of molecules. For a molecule like 4-Bromo-3-hydroxy-6-nitroindazole, a theoretical vibrational analysis would typically be performed using a method such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)). This process involves optimizing the molecular geometry to a minimum energy state and then calculating the second derivatives of the energy with respect to the nuclear coordinates. The resulting vibrational frequencies and their corresponding normal modes can be assigned to specific molecular motions.
In a related study on 4-bromo-3-(methoxymethoxy) benzoic acid, DFT calculations were employed to determine the vibrational frequencies. researchgate.net A similar approach for this compound would allow for the assignment of key vibrational bands. For instance, the O-H stretching frequency of the hydroxyl group would be a prominent feature, as would the N-H stretching of the indazole ring. The symmetric and asymmetric stretching vibrations of the nitro group (NO₂) are also characteristic and would be expected in the fingerprint region of the infrared spectrum. Other notable vibrations would include the C=C and C=N stretching modes of the indazole core, as well as the C-Br stretching frequency.
A comparison between the theoretically calculated spectrum and experimentally obtained Fourier-transform infrared (FTIR) and Raman spectra is essential for validating the computational model. Any discrepancies between the calculated and experimental frequencies, which are common due to the harmonic approximation used in most calculations and the absence of solvent effects in gas-phase calculations, can be addressed by applying a scaling factor.
Table 1: Hypothetical Key Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| O-H | Stretching | 3400-3600 |
| N-H | Stretching | 3200-3400 |
| C-H (aromatic) | Stretching | 3000-3100 |
| NO₂ | Asymmetric Stretching | 1500-1550 |
| NO₂ | Symmetric Stretching | 1330-1370 |
| C=N | Stretching | 1600-1650 |
| C=C (aromatic) | Stretching | 1450-1600 |
| C-Br | Stretching | 500-650 |
Note: This table is illustrative and based on typical group frequencies. Actual values would require specific DFT calculations.
UV-Vis Absorption and Emission Spectrum Prediction
Time-dependent Density Functional Theory (TD-DFT) is the preeminent method for predicting the electronic absorption and emission spectra of molecules. By calculating the vertical excitation energies and oscillator strengths, one can simulate the UV-Vis spectrum. For this compound, TD-DFT calculations could predict the wavelengths of maximum absorption (λ_max) corresponding to electronic transitions, such as π→π* and n→π* transitions.
The solvent environment can significantly influence the absorption spectrum. Therefore, computational models often incorporate solvent effects using methods like the Polarizable Continuum Model (PCM). In a study on pyrazoline derivatives, theoretical UV-Vis spectra were calculated and compared with experimental data, showing good agreement. researchgate.net For this compound, the predicted spectrum would likely exhibit characteristic absorptions due to the conjugated indazole system, with the nitro and bromo substituents modulating the transition energies.
Predicting the emission spectrum involves optimizing the geometry of the first excited state and then calculating the energy of the transition back to the ground state. The difference between the absorption and emission maxima is known as the Stokes shift, which provides insight into the geometric and electronic reorganization upon excitation.
Molecular Dynamics (MD) Simulations
Molecular dynamics simulations provide a means to study the time-dependent behavior of a molecule, offering insights into its conformational flexibility and interactions with its environment.
Conformational Landscape Exploration
Even for a relatively rigid molecule like this compound, some degree of conformational freedom exists, particularly concerning the orientation of the hydroxyl proton. MD simulations can explore the potential energy surface of the molecule to identify stable conformers and the energy barriers between them. By simulating the molecule's dynamics over time, one can observe the transitions between different conformations and determine their relative populations.
Solvent Effects and Intermolecular Interaction Dynamics
MD simulations are particularly valuable for understanding how a solute molecule interacts with its solvent. For this compound, simulations in different solvents (e.g., water, ethanol (B145695), DMSO) would reveal the nature of the intermolecular hydrogen bonds between the solute's hydroxyl and nitro groups and the solvent molecules. A study on 3-methyl-6-nitroindazole in various aqueous co-solvent mixtures demonstrated that the solubility and preferential solvation could be analyzed using such approaches. researchgate.net These simulations can also quantify the radial distribution functions, which describe the probability of finding a solvent molecule at a certain distance from a specific atom of the solute, providing a detailed picture of the solvation shell. nih.gov
Theoretical Studies of Tautomeric Equilibria
Indazole derivatives can exist in different tautomeric forms, most commonly the 1H and 2H tautomers, which differ in the position of the proton on the pyrazole (B372694) ring. The presence of a hydroxyl group in this compound introduces the possibility of keto-enol tautomerism as well.
Computational Modeling of Proton Transfer Processes
Computational chemistry offers powerful tools to investigate the relative stabilities of these tautomers and the energy barriers for the proton transfer processes that interconvert them. DFT calculations can be used to determine the optimized geometries and relative energies of the different tautomeric forms in the gas phase and in solution.
A theoretical study on the tautomerism of 1,5,6,7-tetrahydro-4H-indazol-4-ones found that the relative stability of the tautomers could be accurately predicted using DFT methods, with results that were in good agreement with experimental data. nih.govnih.gov For this compound, similar calculations would likely show a preference for one tautomer over the others, influenced by factors such as intramolecular hydrogen bonding and the electronic effects of the bromo and nitro substituents. The modeling of the transition states for proton transfer would elucidate the kinetic feasibility of tautomeric interconversion.
Lack of Specific Research Data for this compound Prevents In-Depth Article Generation
While general principles of tautomerism in indazole derivatives and computational chemistry approaches are well-documented, specific values for the energy barriers of tautomerization for this compound are not available in the reviewed literature. Tautomerism is a known characteristic of indazoles, influencing their chemical and biological properties, with the 1H-tautomer generally being the most stable form. nih.gov However, without specific computational studies, the precise energy landscape for the tautomeric interconversion of this compound remains uncharacterized.
Similarly, the field of QSAR/QSPR provides a framework for correlating molecular structures with their biological activities or physicochemical properties. This involves the derivation of molecular descriptors and the development and validation of statistical models. nih.govnih.govsciforum.net Methodologies for deriving 2D and 3D descriptors and various statistical validation techniques are well-established for classes of compounds like nitroaromatics. nih.govnih.govsciforum.netbg.ac.rs However, no QSAR or QSPR studies that specifically analyze this compound, its derived molecular descriptors, or associated statistical models could be located.
The absence of this specific data makes it impossible to generate a scientifically accurate and detailed article that adheres to the requested outline, which requires in-depth research findings and data tables for the following sections:
Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Methodologies
Statistical Modeling and Validation Techniques
Therefore, until specific computational and theoretical research on this compound is published, a comprehensive article on these specific aspects of its chemistry cannot be accurately compiled.
Mechanistic Investigations of Biological Interactions and Chemical Biology Applications of 4 Bromo 3 Hydroxy 6 Nitroindazole Non Clinical Focus
Molecular Target Identification and Ligand Binding Studies (In Vitro)
Detailed in vitro studies to identify the specific molecular targets and characterize the ligand binding properties of 4-Bromo-3-hydroxy-6-nitroindazole are not extensively reported in the current scientific literature. While research on structurally similar compounds, such as other nitroindazole derivatives, provides some insights into potential activities, direct evidence for the interactions of this compound is lacking.
Enzyme Inhibition Mechanisms and Kinetics (e.g., Nitric Oxide Synthase, MAPK1)
There is no specific information available in the reviewed literature regarding the enzyme inhibition mechanisms or kinetics of this compound against Nitric Oxide Synthase (NOS) or Mitogen-Activated Protein Kinase 1 (MAPK1).
However, studies on other nitroindazole derivatives have established them as inhibitors of NOS. For instance, 3-bromo-7-nitroindazole (B43493) is recognized as a potent and selective inhibitor of neuronal NOS (nNOS). drugbank.comnih.govmedchemexpress.com The crystal structure of endothelial NOS (eNOS) in complex with 3-bromo-7-nitroindazole revealed that the inhibitor binds to the substrate-binding site, causing a conformational change that disrupts the interaction with the cofactor tetrahydrobiopterin, leading to enzyme inactivation. researchgate.net This suggests a potential mechanism by which compounds of this class may exert their inhibitory effects.
Whether this compound exhibits similar inhibitory activity and the specifics of its interaction with NOS isoforms or with MAPK1 remain to be determined through dedicated experimental studies.
Receptor Binding Affinities and Allosteric Modulation
No studies reporting the receptor binding affinities or any allosteric modulation effects of this compound have been identified in the public domain.
Protein-Ligand Interaction Analysis (e.g., Molecular Docking)
Specific molecular docking studies for this compound are not available in the reviewed literature. Such computational analyses are crucial for predicting the binding mode and affinity of a ligand to a protein's active or allosteric sites.
While molecular docking has been employed to study the interaction of other, unrelated compounds with various protein targets, this has not been applied to this compound in any published research. csfarmacie.cz
Use as Chemical Probes for Protein Kinases
There is no information to suggest that this compound has been utilized as a chemical probe for protein kinases. While other compounds containing bromo and hydroxyl substitutions have been investigated as kinase inhibitors, this specific indazole derivative has not been explored in this context. nih.gov
Modulation of Cellular Pathways (In Vitro Cell-Based Models)
Research on the effects of this compound on cellular pathways in in vitro models is not currently available.
Cellular Uptake and Intracellular Localization Studies
Specific studies on the cellular uptake and intracellular localization of this compound have not been published.
However, research on other nitroimidazole derivatives provides some general insights into the cellular uptake of this class of compounds, particularly in the context of hypoxia. For example, the cellular uptake of the 2-nitroimidazole (B3424786) derivative EF5 has been quantified using fluorescent antibodies, demonstrating that its binding is oxygen-dependent. nih.gov Similarly, studies with 9-nitrocamptothecin encapsulated in nanoparticles have shown that cellular uptake can be influenced by particle size and surface coatings, and that the process can be saturable. nih.gov These findings suggest that the nitro group may play a role in the cellular transport and retention of such compounds, but direct experimental data for this compound is needed to confirm its specific properties.
Effects on Specific Signaling Cascades (e.g., Oncogenic Pathways)
There is no available scientific literature that specifically investigates the effects of this compound on any signaling cascades, including oncogenic pathways. While various indazole derivatives have been explored for their potential to modulate signaling pathways implicated in cancer, such as those involving protein kinases, no such studies have been reported for this compound.
Induction of Programmed Cell Death Mechanisms (e.g., Apoptosis, Antiproliferative activity) in Cell Lines
No studies have been published detailing the antiproliferative activity or the induction of programmed cell death mechanisms, such as apoptosis, by this compound in any cell lines. The evaluation of a compound's ability to induce apoptosis is a common step in anticancer drug discovery, often involving assays for caspase activation, DNA fragmentation, and changes in mitochondrial membrane potential. buysellchem.com However, such data for this compound are not present in the current body of scientific literature. Research on other substituted indazole derivatives has shown that they can possess antiproliferative and apoptotic effects. buysellchem.comchemenu.com For instance, a series of novel indazole derivatives was shown to inhibit the proliferation of various cancer cell lines and induce apoptosis through the upregulation of Bax and cleaved caspase-3, and the downregulation of Bcl-2. buysellchem.com
Structure-Activity Relationship (SAR) Studies at the Molecular Level (Non-QSAR)
Specific structure-activity relationship (SAR) studies for this compound are not available. SAR studies are crucial for understanding how different functional groups on a molecule contribute to its biological activity and for optimizing lead compounds. For related classes of compounds, such as other heterocyclic inhibitors, SAR studies have provided valuable insights.
Impact of Bromine Substitution on Target Interaction
The specific impact of the bromine substitution at the 4-position of the indazole ring on target interaction for this compound has not been documented. Generally, the introduction of a bromine atom can influence a molecule's properties in several ways, including increasing its lipophilicity, which can affect cell permeability and binding to hydrophobic pockets in target proteins. Bromine can also participate in halogen bonding, a type of non-covalent interaction that can contribute to binding affinity and specificity. echemi.com
Role of Hydroxyl Group in Binding Affinity and Specificity
There is no research detailing the specific role of the 3-hydroxyl group of this compound in binding affinity and specificity. In other molecular contexts, hydroxyl groups are known to be important as they can act as both hydrogen bond donors and acceptors, forming key interactions with amino acid residues in the binding sites of biological targets.
Influence of Nitro Group on Molecular Recognition and Pharmacophore Activity
The influence of the 6-nitro group on the molecular recognition and pharmacophore activity of this compound is not described in the literature. Nitro groups are strong electron-withdrawing groups and can participate in hydrogen bonding and other electrostatic interactions. In some classes of compounds, such as nitroimidazoles, the nitro group is essential for their biological activity, often being enzymatically reduced to generate reactive species. guidechem.com
Use as a Molecular Probe or Chemical Tool in Biological Systems
There are no published reports on the use of this compound as a molecular probe or chemical tool for studying biological systems. The development of a compound as a molecular probe typically requires it to have high affinity and specificity for a particular biological target, along with properties that allow for the detection and study of that target.
Potential Applications in Advanced Materials and Analytical Chemistry Research
Incorporation into Functional Materials
The functional groups present in 4-Bromo-3-hydroxy-6-nitroindazole suggest its potential utility in the development of novel functional materials.
The indazole core, particularly when substituted with heavy atoms like bromine and groups that can participate in charge transfer, such as nitro and hydroxyl groups, is a promising scaffold for luminescent materials. The presence of the bromine atom could enhance phosphorescence through the heavy-atom effect, which promotes intersystem crossing from the singlet to the triplet excited state. The nitro group, being a strong electron-withdrawing group, and the hydroxyl group, an electron-donating group, could facilitate intramolecular charge transfer (ICT) upon photoexcitation, which is a common mechanism for fluorescence and phosphorescence.
Despite this theoretical potential, no studies were found that specifically investigate the luminescent properties, including phosphorescence, of this compound.
The indazole moiety and the hydroxyl group in this compound offer potential coordination sites for metal ions, making it a candidate as an organic linker for the synthesis of coordination polymers and Metal-Organic Frameworks (MOFs). The nitrogen atoms of the pyrazole (B372694) ring and the oxygen atom of the hydroxyl group can act as Lewis basic sites to bind with metal centers. The bromine and nitro groups could further influence the resulting framework's properties, such as porosity, stability, and catalytic activity.
A search of the scientific literature did not yield any reports on the use of this compound in the synthesis of coordination polymers or MOFs.
The functional groups on the this compound ring system suggest its potential for use in chemical sensors. The hydroxyl and nitro groups could act as binding sites for specific analytes, and such interactions could lead to a detectable change in the molecule's photophysical or electrochemical properties. For instance, the fluorescence or color of the compound might change upon binding to a target ion or molecule, forming the basis of a chemo-sensor.
However, there is no published research detailing the development or application of sensors or chemo-sensors based on this compound.
Development of Novel Analytical Methodologies for Detection and Quantification
The detection and quantification of this compound would be essential for its use in any application, requiring the development of suitable analytical methods.
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful techniques for the separation, identification, and quantification of organic compounds. For a compound like this compound, HPLC would likely be a suitable method for purity assessment and quantification, given its polarity and potential for UV-Vis detection due to the aromatic and nitro-substituted structure. GC-MS could also be a viable option, potentially after derivatization of the hydroxyl group to increase volatility.
A review of the literature indicates that while general methods for the analysis of related nitroaromatic and indazole compounds exist, no specific HPLC or GC-MS methods have been published for the dedicated analysis of this compound.
The presence of the electroactive nitro group and the indazole ring suggests that this compound could be detected and quantified using electrochemical methods. The nitro group is readily reducible, which could provide a distinct electrochemical signature in techniques like cyclic voltammetry or differential pulse voltammetry. An electrochemical sensor could potentially be developed by modifying an electrode surface to selectively interact with and detect this compound.
Currently, there are no published studies on the electrochemical behavior of this compound or the development of an electrochemical sensing platform for its detection.
Spectrophotometric Determination Methods
While specific, validated spectrophotometric methods for the quantitative determination of this compound are not extensively detailed in current scientific literature, the structural features of the compound permit a theoretical outline of such a method. The presence of a nitroaromatic system, a strong chromophore, makes it an excellent candidate for analysis by UV-Visible (UV-Vis) spectrophotometry.
UV-Vis spectrophotometry is a widely used analytical technique based on the principle that molecules absorb light at specific wavelengths in the ultraviolet and visible regions of the electromagnetic spectrum. longdom.org This absorption corresponds to electronic transitions within the molecule. For quantitative analysis, the Beer-Lambert Law is applied, which states a direct proportional relationship between the absorbance of a sample, the concentration of the analyte, and the path length of the light through the sample. longdom.org
Hypothetical Method Development:
A quantitative method for this compound would involve dissolving the compound in a suitable solvent that does not absorb in the same region as the analyte. Given its aromatic and polar functional groups, solvents such as ethanol (B145695), methanol, or acetonitrile (B52724) would be appropriate starting points.
The analysis would proceed as follows:
Determination of Maximum Absorbance (λmax): A dilute solution of this compound would be scanned across a range of UV-Vis wavelengths (typically 200-800 nm) to identify the wavelength(s) of maximum absorbance (λmax). Nitroaromatic compounds typically exhibit strong absorptions due to π-π* transitions. rsc.org For instance, nitrobenzaldehydes show intense absorption bands around 250-300 nm. rsc.org The presence of the hydroxyl (-OH) and bromo (-Br) groups as auxochromes is expected to cause a bathochromic (red) shift in the λmax compared to a simpler nitroindazole.
Influence of pH: The phenolic hydroxyl group at the 3-position means that the compound's UV-Vis spectrum will likely be pH-dependent. In basic solutions, the deprotonation of the hydroxyl group to form a phenolate (B1203915) ion would extend the conjugated system, leading to a significant red shift in the λmax. This property could be exploited for selective detection.
Calibration Curve: A series of standard solutions with known concentrations of this compound would be prepared. The absorbance of each standard would be measured at the predetermined λmax. A calibration curve would then be constructed by plotting absorbance versus concentration. This curve serves as the basis for determining the concentration of unknown samples.
Sample Analysis: The absorbance of a sample solution containing an unknown concentration of the compound would be measured under the same conditions as the standards. The concentration can then be determined by interpolation from the calibration curve.
Illustrative Research Findings:
Although no direct studies for this specific molecule are available, research on similar compounds provides insight. Studies on various nitroaromatic compounds show that their absorption maxima and intensities are highly dependent on the molecular structure. nih.gov For example, the reduction of 4-bromo nitrobenzene, a related compound, can be monitored by observing the decrease in its characteristic UV-Vis absorption peak as it is converted to other species. researchgate.net Similarly, methods for detecting other nitroaromatic compounds in various matrices have been successfully developed using spectrophotometry, often leveraging the distinct spectral properties of the nitro group. cdc.gov
The table below presents hypothetical data for the UV-Vis absorption of this compound in different solvents to illustrate the expected solvatochromic and pH effects. Note: This data is illustrative and not based on experimental results.
| Solvent/Condition | Hypothetical λmax (nm) | Hypothetical Molar Absorptivity (ε) (M-1cm-1) | Notes |
|---|---|---|---|
| Methanol | 350 | 12,000 | Represents a polar protic solvent. |
| Acetonitrile | 345 | 11,500 | Represents a polar aprotic solvent. |
| Methanol + 0.1 M HCl | 350 | 12,000 | Protonated form, no significant shift expected from neutral methanol. |
| Methanol + 0.1 M NaOH | 410 | 18,000 | Deprotonation of the hydroxyl group leads to a bathochromic (red) shift and hyperchromic effect. |
This hypothetical framework underscores the viability of spectrophotometric methods for the routine analysis and quantification of this compound in research settings, particularly in advanced materials and analytical chemistry where tracking reaction progress or determining material purity is essential.
Future Perspectives and Emerging Research Directions for 4 Bromo 3 Hydroxy 6 Nitroindazole
Integration with Artificial Intelligence and Machine Learning in Chemical Synthesis and Discovery
Predictive Synthesis and Retrosynthesis: AI platforms can analyze vast datasets of chemical reactions to predict optimal synthetic routes for novel molecules. mdpi.comchemical.ai By inputting the structure of 4-bromo-3-hydroxy-6-nitroindazole, these tools could propose efficient, high-yield synthetic pathways, potentially uncovering more economical or environmentally friendly methods than traditional approaches. This is particularly relevant for complex heterocyclic compounds where multiple reaction steps are often required. aip.org
| AI Application | Predicted Outcome | Potential Impact |
| Retrosynthesis Analysis | Novel synthetic routes with fewer steps | Reduced cost and waste |
| Reaction Condition Optimization | Higher reaction yields and purity | Improved efficiency |
| Catalyst Screening | Identification of more effective and sustainable catalysts | Greener chemistry |
Discovery of Novel Derivatives: Machine learning models can be trained to predict the biological activity and physicochemical properties of virtual compounds. By using the this compound core as a scaffold, AI algorithms can generate and screen vast virtual libraries of derivatives to identify candidates with enhanced properties for specific applications, such as targeted drug therapy.
Exploration of Bioorthogonal Chemical Reactions
Bioorthogonal chemistry refers to chemical reactions that can occur inside of living systems without interfering with native biochemical processes. mdpi.comchimia.ch The unique functional groups of this compound make it a potential candidate for the development of novel bioorthogonal probes.
The indazole core itself is a heterocyclic structure found in various biologically active molecules. nih.gov The bromine atom offers a handle for palladium-catalyzed cross-coupling reactions, a powerful tool for bioconjugation. Furthermore, the nitro group can be selectively reduced under specific biological conditions, potentially triggering a change in the molecule's properties, such as fluorescence, which can be harnessed for imaging applications. nih.gov The development of bioorthogonal reactions involving this compound could enable precise labeling and tracking of biomolecules in real-time within living cells. nih.gov
Advanced Spectroscopic Characterization of Transient Species
Understanding the behavior of a molecule during a chemical reaction is crucial for optimizing processes and discovering new reactivity. Many chemical transformations proceed through short-lived, highly reactive intermediates known as transient species. Advanced spectroscopic techniques, such as time-resolved spectroscopy, are essential for detecting and characterizing these fleeting molecules.
For this compound, studying its transient species during reactions like photochemical transformations or redox processes could provide invaluable insights. For instance, the excitation of the nitroaromatic system with light could lead to the formation of transient radical anions or triplet states, which could be characterized to understand its photostability and potential for photodynamic therapy applications.
Sustainable and Scalable Production Methodologies
The principles of green chemistry are increasingly important in chemical manufacturing, aiming to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. mdpi.com Developing sustainable and scalable production methods for this compound is a critical step towards its potential large-scale application.
Research in this area could focus on:
Catalytic Hydrogenation: The selective hydrogenation of halogenated nitroaromatics is a key industrial process. researchgate.netacs.org Investigating efficient and selective catalysts for the reduction of the nitro group in this compound, while preserving the bromine and hydroxyl functionalities, would be a significant advancement.
Flow Chemistry: Continuous flow technology offers advantages in terms of safety, efficiency, and scalability for chemical synthesis. researchgate.net Adapting the synthesis of this compound to a flow process could lead to a more controlled and sustainable manufacturing method.
Biocatalysis: The use of enzymes for chemical transformations is a hallmark of green chemistry. Exploring enzymatic routes for the synthesis or modification of this compound could offer a highly selective and environmentally benign alternative to traditional chemical methods. The biological treatment of nitroaromatic compounds is an area of active research. mdpi.com
Novel Computational Paradigms for Reactivity and Interaction Prediction
Computational chemistry provides powerful tools to predict the properties and reactivity of molecules, guiding experimental work and accelerating discovery. purdue.edu For this compound, advanced computational models can be employed to:
Predict Reactivity: Density Functional Theory (DFT) calculations can be used to model the electronic structure of the molecule and predict its reactivity towards various reagents. researchgate.net This can help in designing new reactions and understanding reaction mechanisms at a molecular level.
Simulate Interactions: Molecular dynamics simulations can be used to study the interaction of this compound with biological targets, such as proteins or nucleic acids. These simulations can provide insights into the binding modes and affinities, which is crucial for rational drug design.
Table 2: Computational Approaches for Investigating this compound
| Computational Method | Information Gained | Application |
| Density Functional Theory (DFT) | Electronic structure, reactivity indices | Reaction prediction, mechanistic studies |
| Molecular Dynamics (MD) | Binding modes, interaction energies | Drug design, understanding biological activity |
| Quantum Mechanics/Molecular Mechanics (QM/MM) | Enzyme-substrate interactions | Biocatalyst design, mechanistic enzymology |
Unexplored Reactivity Pathways and Derivatization Opportunities
The rich combination of functional groups on the this compound scaffold opens up a vast chemical space for exploration. Many potential reactions and derivatizations remain to be investigated.
Cross-Coupling Reactions: The bromine atom is a versatile handle for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. These reactions would allow for the introduction of a wide range of substituents at the 4-position, leading to a diverse library of novel compounds with potentially interesting biological activities.
Modifications of the Hydroxyl Group: The hydroxyl group can be derivatized through etherification or esterification to modulate the compound's solubility, lipophilicity, and pharmacokinetic properties.
Reactions of the Nitro Group: The nitro group can be reduced to an amino group, which can then be further functionalized. This opens up another avenue for creating a wide array of derivatives. For instance, nitroindazole derivatives have been investigated for their biological activities. nih.govnih.govresearchgate.net
The systematic exploration of these unexplored reactivity pathways will undoubtedly lead to the discovery of new derivatives of this compound with tailored properties for a variety of applications, from materials science to medicinal chemistry.
Q & A
Q. How to design a kinetic study for the nitro-group reduction of this compound under catalytic hydrogenation?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
